Rhodium(III) phosphate
Description
Historical Overview of Rhodium(III) Coordination Chemistry Relevant to Phosphate (B84403) Ligands
The study of coordination chemistry, which examines the physical and chemical properties of compounds containing a central metal atom bonded to surrounding molecules or ions (ligands), has a rich history. mdpi.com Rhodium, a rare and corrosion-resistant transition metal, is known for its ability to form a wide variety of coordination complexes with diverse ligands. numberanalytics.com Its most common oxidation states are +1, +2, and +3, each influencing the geometry and reactivity of the resulting complexes. numberanalytics.com
Historically, the focus of rhodium coordination chemistry has been on ligands such as phosphines, which are organophosphorus compounds that have been instrumental in the development of homogeneous catalysis. wikipedia.org For instance, Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known rhodium(I) complex used for the hydrogenation of alkenes. wikipedia.org The synthesis of rhodium(III) phosphine (B1218219) complexes has also been extensively studied, with early work dating back to the 1970s. epa.gov
The exploration of phosphate as a ligand in rhodium chemistry is a more recent development. While phosphorus-containing ligands have long been a cornerstone of rhodium chemistry, the direct use of the phosphate anion (PO₄³⁻) and its protonated forms (HPO₄²⁻ and H₂PO₄⁻) as ligands has received comparatively less attention until recent decades. wikipedia.orgresearchgate.net Early investigations into transition metal phosphates often focused on their applications as materials, such as in catalysts and pigments. wikipedia.org The systematic study of the coordination chemistry of rhodium with simple phosphate ligands, including the formation and characterization of rhodium(III) phosphate complexes in solution, has been advanced by modern analytical techniques like multinuclear NMR spectroscopy. researchgate.net
Significance of Phosphate Ligands in Transition Metal Chemistry
Phosphate ligands are of immense importance in transition metal chemistry for several reasons. The phosphate ion and its various protonated forms can coordinate to metal centers in multiple ways, acting as monodentate, bidentate (chelating or bridging), or even tridentate and tetradentate ligands. wikipedia.org This versatility allows for the formation of a wide array of complex structures, from simple mononuclear species to intricate polynuclear clusters and coordination polymers. wikipedia.org
The basicity of the HPO₄²⁻ and PO₄³⁻ ions makes them effective ligands for a variety of transition metals. wikipedia.org Furthermore, the phosphate group is a key component of many biological systems, where it plays crucial roles in energy transfer (as in ATP), genetic information storage (in the DNA and RNA backbone), and cellular signaling. acs.orgnih.gov This biological relevance has spurred interest in understanding the interactions between metal ions and phosphate-containing molecules, leading to the development of new metallodrugs and catalysts that mimic enzymatic processes. nih.govscirp.org
In materials science, transition metal phosphates are valued for their thermal stability and diverse structural motifs. ontosight.ai They find applications as catalysts, battery materials, and phosphors. ontosight.aiwikipedia.org For example, iron(III) phosphate is a cathode material in lithium-ion batteries, and vanadyl phosphate is a commercial catalyst. wikipedia.org The study of this compound contributes to this broader understanding of transition metal phosphate chemistry and may lead to the discovery of new materials with unique catalytic or electronic properties. ontosight.ai
Current Research Trajectories and Future Outlook for this compound Systems
Current research on this compound and related systems is multifaceted, exploring fundamental aspects of their synthesis, structure, and reactivity, as well as their potential applications. One area of focus is the detailed characterization of this compound complexes in solution. Studies utilizing ³¹P, ¹⁷O, and ¹⁰³Rh NMR spectroscopy have revealed that rhodium(III) can react with phosphoric acid to form polynuclear aquaphosphate complexes, where the phosphate ions often act as bridging ligands. researchgate.net These studies provide valuable data on the chemical shifts and dissociation constants of coordinated phosphate species. researchgate.net
For instance, the kinetics of the reaction between [Rh(H₂O)₆]³⁺ and H₃PO₄ have been studied, yielding an activation energy of 142 ± 12 kJ/mol. researchgate.net The ³¹P NMR chemical shifts for the resulting [Rh(H₂O)₅H₂PO₄]²⁺ and [Rh(H₂O)₅HPO₄]⁺ complexes have been determined to be 14.5 and 15.8 ppm, respectively, at 323 K. researchgate.net Similarly, for the ammine complex, the reaction of [Rh(NH₃)₅H₂O]³⁺ with H₃PO₄ has been investigated, with the resulting [Rh(NH₃)₅H₂PO₄]²⁺, [Rh(NH₃)₅HPO₄]⁺, and [Rh(NH₃)₅PO₄]⁰ complexes showing ³¹P chemical shifts of 8.38, 10.76, and 13.63 ppm, respectively. researchgate.net
Another research direction involves the synthesis of novel rhodium complexes with phosphate-containing ligands for applications in catalysis. researchgate.net While simple this compound may not be a direct catalyst in many industrial processes, understanding its properties can inform the design of more sophisticated rhodium-based catalysts. ontosight.ai For example, recent research has explored the use of rhodium catalysts with phosphate-containing ligands for the polymerization of phenylacetylene (B144264). researchgate.net
The future of this compound research is likely to expand into several exciting areas. The unique properties of rhodium, such as its high conductivity and resistance to corrosion, make it a candidate for high-tech applications, including quantum computing and advanced sensors. proplate.com While current research in these areas may not directly involve this compound, the fundamental understanding of rhodium's coordination chemistry with various ligands, including phosphates, will be crucial for developing new materials with tailored electronic properties. proplate.com
Furthermore, the recovery of rhodium from spent nuclear fuel is an emerging area of research aimed at securing a sustainable supply of this precious metal. mdpi.com As rhodium is a fission product, developing efficient methods to extract and purify it from complex mixtures is a significant challenge. A deeper understanding of rhodium's solution chemistry, including its interactions with phosphate and other ions present in nuclear waste streams, is essential for designing effective separation processes. mdpi.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | RhPO₄ | ontosight.ai |
| Molecular Weight | 197.88 g/mol | hzoceanchem.com |
| CAS Number | 67859-71-6 | hzoceanchem.com |
| Appearance | Powder | cymitquimica.com |
| Solubility | Insoluble in water | ontosight.ai |
| Melting Point | High | ontosight.ai |
Table 2: NMR Spectroscopic Data for Rhodium(III)-Phosphate Complexes
| Complex Ion | ³¹P Chemical Shift (ppm) | Conditions | Reference |
|---|---|---|---|
| [Rh(H₂O)₅H₂PO₄]²⁺ | 14.5 | 323 K | researchgate.net |
| [Rh(H₂O)₅HPO₄]⁺ | 15.8 | 323 K | researchgate.net |
| [Rh(NH₃)₅H₂PO₄]²⁺ | 8.38 ± 0.03 | 323–343 K | researchgate.net |
| [Rh(NH₃)₅HPO₄]⁺ | 10.76 ± 0.05 | 323–343 K | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
rhodium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Rh/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPVBDJYWOMMV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PRh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886966 | |
| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.877 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67859-71-6 | |
| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Rhodium Iii Phosphate Compounds
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward means of preparing rhodium(III) phosphate (B84403). These approaches typically involve the reaction of a rhodium(III) source with a phosphate-containing reagent under specific conditions to yield the desired inorganic salt.
Preparation from Rhodium(III) Precursors and Phosphoric Acid/Phosphate Salts
A well-established method for synthesizing rhodium(III) phosphate, with the chemical formula RhPO4, involves the direct reaction of a rhodium(III) precursor with phosphoric acid or a soluble phosphate salt. ontosight.ai One common precursor is rhodium hydrate (B1144303), which can be reacted directly with phosphoric acid. Another approach involves dissolving a soluble rhodium salt, such as rhodium chloride, rhodium sulfate, or rhodium nitrate, in water. google.com The addition of phosphoric acid or a soluble phosphate salt to this solution leads to the precipitation of a rhodium phosphate or a basic rhodium phosphate compound. google.com This precipitation occurs because rhodium phosphate is characterized by its insolubility in water. ontosight.ai The resulting compound is a salt composed of a rhodium(III) cation and a phosphate anion in a 1:1 ratio. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using ³¹P, ¹⁷O, and ¹⁰³Rh isotopes, has been employed to study the complexation of rhodium(III) with phosphoric acid in strongly acidic solutions. researchgate.net These studies reveal that phosphoric acid primarily coordinates to rhodium as a monodentate terminal HPO₄²⁻ ion. researchgate.net The formation of polynuclear aquaphosphate complexes, where phosphate ions act as bridging ligands, has also been observed. researchgate.net
| Precursor | Reagent | Product | Reference |
| Rhodium Hydrate | Phosphoric Acid | This compound | |
| Soluble Rhodium Salt (e.g., RhCl₃) | Phosphoric Acid / Soluble Phosphate | This compound | google.com |
| Rhodium(III) | Phosphoric Acid | Polynuclear aquaphosphate complexes | researchgate.net |
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods have been successfully applied to the synthesis of various metal phosphates and oxides, offering control over particle size, morphology, and crystallinity. acs.orgkochi-tech.ac.jp
Hydrothermal synthesis involves using water as the solvent in a sealed, heated container, often a Teflon-lined stainless steel autoclave. acs.orgacs.org This technique has been employed to prepare a variety of complex inorganic compounds, including mixed-valence iron phosphates and vanadates. acs.orgacs.org For instance, the hydrothermal treatment of a mixture containing metal precursors and phosphoric acid at temperatures around 180-200°C can lead to the formation of crystalline metal phosphates. acs.orgresearchgate.net While specific examples for the direct hydrothermal synthesis of simple this compound are not extensively detailed in the provided results, the general applicability of this method to other transition metal phosphates suggests its potential for RhPO₄ synthesis. acs.orgresearchgate.net
Solvothermal synthesis is a similar process to hydrothermal synthesis, but it utilizes non-aqueous solvents. kochi-tech.ac.jp This method allows for the synthesis of metal oxide nanoparticles with controlled structures by varying the metal sources, solvents, additives, and reaction conditions. kochi-tech.ac.jp The solvothermal synthesis of porous tin(IV) oxide spheres, for example, has been optimized by adjusting these parameters. rsc.org The introduction of additives like triethyl phosphate can play a crucial role in controlling the reaction. rsc.org Although not explicitly detailed for this compound, the principles of solvothermal synthesis are broadly applicable to the preparation of various metal-containing nanomaterials. kochi-tech.ac.jp
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution reactions offer a versatile approach to synthesizing a wide range of this compound derivatives. These methods start with a stable rhodium(III) complex and introduce phosphate-containing ligands or other ancillary ligands to create new coordination compounds with tailored properties.
Utilizing Rhodium(III) Chloride Hydrate as a Starting Material
Rhodium(III) chloride hydrate (RhCl₃·xH₂O) is a common and versatile starting material for the synthesis of various rhodium complexes. justdial.comchemimpex.comwikipedia.org It is a commercially available, water-soluble crystalline solid that serves as a precursor for numerous catalytic and materials science applications. samaterials.comsigmaaldrich.com
The synthesis of rhodium(III) complexes often involves the reaction of RhCl₃·xH₂O with various ligands in a suitable solvent, such as ethanol (B145695). wikipedia.orgcapes.gov.br For example, reacting rhodium(III) chloride hydrate with three equivalents of the ketophosphine ligand Ph₂PCH₂(O)Ph in ethanol yields rhodium(III) complexes. capes.gov.br Similarly, it can be used to synthesize rhodium(III) chloroamines through reactions in aqueous ammonia (B1221849) solutions. mdpi.com The hydrated nature of this precursor influences its solubility and reactivity, making it particularly useful for reactions in aqueous or alcoholic media. justdial.comwikipedia.org
| Starting Material | Reactant | Product | Reference |
| RhCl₃·3H₂O | Ph₂PCH₂(O)Ph (ketophosphine) | mer,trans- and mer,cis-isomers of a Rh(III) complex | capes.gov.br |
| RhCl₃·xH₂O | Ammonia solution | [Rh(NH₃)₆]Cl₃ | mdpi.com |
| RhCl₃·xH₂O | Diethyl sulfide | RhCl₃(S(C₂H₅)₂)₃ | wikipedia.org |
Incorporation of Organic N-Heterocyclic Ligands
The synthesis of rhodium(III) complexes incorporating organic N-heterocyclic ligands has garnered significant interest due to the potential applications of these compounds in catalysis and medicine. scirp.orgscirp.org These ligands can coordinate to the rhodium(III) center, influencing the electronic properties and reactivity of the resulting complex.
One synthetic approach involves the reaction of rhodium(III) chloride hydrate with N-heterocyclic ligands. For instance, new rhodium complexes have been prepared using ligands like 4,4'-dimethyl-2,2'-bipyridine (B75555) and isonicotinamide. scirp.org Another strategy utilizes N-heterocyclic carbenes (NHCs) as directing groups in rhodium(III)-catalyzed C-H activation and annulation reactions. rsc.org Rhodium(III) complexes with bidentate N-heterocyclic carbene ligands have also been synthesized and characterized. nih.gov The synthesis of these complexes often involves a silver carbene transfer route, where the NHC ligand is first reacted with a silver salt before being transferred to the rhodium precursor. pkusz.edu.cn
Synthesis with Phosphine (B1218219) Ligands and Derivatives
Phosphine ligands are a highly important class of ligands in organometallic chemistry, and their complexes with rhodium(III) are widely used as catalysts. rsc.org The synthesis of rhodium(III) complexes with phosphine ligands often involves the reaction of a rhodium precursor, such as rhodium(III) chloride hydrate or [Rh(cod)(TTP)Cl], with the desired phosphine ligand. capes.gov.brresearchgate.net
A variety of phosphine ligands have been utilized, including monodentate and polydentate phosphines. For example, rhodium(III) complexes with a pentadentate tetrapodal phosphine ligand have been synthesized. d-nb.info In some cases, the reaction of rhodium(III) chloride hydrate with a phosphine ligand can lead to the formation of different isomers. capes.gov.br The choice of phosphine ligand can significantly influence the catalytic activity of the resulting rhodium complex. For instance, in the hydroformylation of styrene, the regioselectivity is strongly affected by the substituents on the phosphorus atom of the heterocyclic phosphine ligands. academie-sciences.fr Furthermore, phosphate-containing phosphine ligands have been developed and used to synthesize rhodium catalysts for polymerization reactions. researchgate.net
| Rhodium Precursor | Phosphine Ligand Type | Application/Finding | Reference |
| [RhCl₂(Cp*)]₂ | Monodentate P-ligand | Catalytic precursors for hydroformylation | academie-sciences.fr |
| RhCl₃·3H₂O | β-ketophosphine | Formation of mer,trans and mer,cis isomers | capes.gov.br |
| [Rh(cod)Cl]₂ | Tri(o-tolyl)phosphine, Cyclohexyldiphenylphosphine | Catalysts for phenylacetylene (B144264) polymerization | researchgate.net |
| Rh(III) precursor | Pentadentate phosphine ligand | Formation of κ⁵-pentaphosphine complexes | d-nb.info |
Preparation of Polyphosphate Complexes
The synthesis of rhodium(III) polyphosphate complexes has been achieved through specific reaction pathways involving rhodium(III) precursors and polyphosphate sources like adenosine (B11128) diphosphate (B83284) (ADP). A notable example is the preparation of a mixed-metal polyphosphate complex, [Rh(H₂O)₄(HP₂O₈)Mg(H₂O)₆]·4H₂O. acs.org The synthesis involves heating an aqueous solution containing rhodium(III) with an equimolar amount of ADP at 80 °C for 25 minutes. acs.org Subsequent purification of the product is accomplished using ion-exchange chromatography on a Dowex 50-X2 column. acs.org
The characterization of such complexes is crucial to confirm their composition. Elemental analysis provides a comparison between the calculated theoretical percentages of each element and the experimentally found values, as detailed in the table below. acs.org
Elemental Analysis of [Rh(H₂O)₄(HP₂O₈)Mg(H₂O)₆]·4H₂O
| Element | Calculated (%) | Found (%) acs.org |
|---|---|---|
| Hydrogen (H) | 4.9 | 4.7 |
| Magnesium (Mg) | 4.3 | 4.8 |
| Phosphorus (P) | 10.8 | 10.4 |
| Rhodium (Rh) | 18.0 | 17.8 |
Another area of research involves the synthesis of organometallic rhodium complexes containing polyphosphorus ligands, which are distinct from inorganic phosphate complexes. For instance, a P₅-polyphosphorus rhodium complex, [(dppm){Ph₂PCH₂P(Ph₂)PPPP}Rh]OTf, has been synthesized, highlighting the diversity of phosphorus-containing rhodium compounds. iucr.orgresearchgate.net
Control of Stoichiometry and Isomerism in Synthesis
Controlling the precise stoichiometry and isomerism is a significant challenge in the synthesis of coordination complexes, including rhodium(III) phosphates. The final structure can be highly sensitive to reaction conditions, and mixtures of products are common.
The determination of exact stoichiometric formulas, particularly the number of solvent molecules like water of hydration, is a fundamental aspect of characterization. Studies on rhodium(III) coordination compounds, such as [RhCl₂(4,4'-Met-2,2'-bipy)₂]Cl∙5/2H₂O, have proposed minimum stoichiometric formulas based on detailed thermogravimetric analysis. scirp.org
Isomerism is another critical factor. The synthesis of rhodium complexes with phosphine-containing ligands often yields a mixture of isomers. rsc.org For example, the synthesis of rhodium complexes can result in the formation of both cis and trans isomers. iucr.org The co-crystallization of different isomers into a single crystal lattice can occur if both forms are present during crystallization and the formation of the co-crystal is thermodynamically or kinetically more favorable than the crystallization of individual isomers. iucr.org This phenomenon underscores the difficulty in directing the synthesis towards a single isomeric product.
Examples of Isomerism and Stoichiometry in Rhodium Complexes
| Complex Type/Name | Observation | Reference |
|---|---|---|
| Rh(DPPE)(CO)Cl | Product exists as a mixture of two isomers, confirmed by ³¹P{¹H} NMR spectroscopy. | rsc.org |
| [RhCl₂(4,4'-Met-2,2'-bipy)₂]Cl∙nH₂O | Stoichiometric formula, including the number of water molecules (n=2.5), was proposed based on analytical data. | scirp.org |
| Rh(III) Polyphosphate Complexes | The synthesis can yield a trace of two isomers, requiring separation during purification. | acs.org |
Reproducibility Considerations in Synthetic Procedures
Ensuring the reproducibility of synthetic procedures is paramount for the reliable production of chemical compounds and for the validation of research findings. Several factors can influence the consistency of a synthesis.
One key strategy to enhance reproducibility is the use of well-defined, isolated catalysts. Research has shown that using a purified, pre-formed rhodium complex, such as [Rh(L₃)Cl]₂, leads to superior reproducibility and asymmetric induction compared to catalysts generated in situ. chinesechemsoc.org Furthermore, the development of "reproducible synthesis routes" is often a primary objective in synthetic studies, as demonstrated in the preparation of new rhodium(III) coordination compounds. scirp.org
The presence of seemingly minor components can also be critical. In one rhodium(I)-catalyzed reaction, the addition of a specific amount of water was found to be necessary to obtain reproducible results. rsc.org Conversely, challenges to reproducibility often arise from the inherent reactivity of the precursors. For instance, the synthesis of Rh(III) complexes with water-soluble phosphanes can be complicated by the oxidation of the phosphane ligand, leading to complex reaction mixtures and poor reproducibility. osti.gov Overcoming such challenges was a key step in developing a consistent and reproducible production method for Rh-105 from an enriched ruthenium target for radiopharmaceutical applications. osti.gov A patent from 1934 described foundational methods for preparing rhodium phosphate, such as dissolving rhodium hydrate in phosphoric acid, which aimed to provide a replicable process for electrodeposition. google.com
Factors Influencing Reproducibility in Rhodium Complex Synthesis
| Challenge to Reproducibility | Strategy for Improvement | Reference |
|---|---|---|
| Variability from in situ catalyst generation. | Use of an isolated and purified rhodium complex as the catalyst. | chinesechemsoc.org |
| Instability of ligands (e.g., oxidation of phosphanes by Rh(III) in water). | Careful control of reaction environment and development of robust separation processes. | osti.gov |
| Sensitivity to minor reaction components. | Identifying and controlling the stoichiometry of critical additives, such as water. | rsc.org |
| General complexity of reaction mixtures. | Developing and documenting specific, step-by-step "reproducible synthesis routes". | scirp.org |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization of Rhodium(III) Phosphate (B84403) Systems
Spectroscopic analysis is fundamental to understanding the complex structures that can form between rhodium(III) and phosphate ions, which range from simple mononuclear species to complex polynuclear arrangements. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this field. researchgate.netsci-hub.st
Multinuclear NMR spectroscopy offers a powerful, non-destructive method to probe the atomic-level environment of rhodium(III) phosphate complexes in solution. By examining various active nuclei, a comprehensive picture of the complex's structure and dynamics can be assembled. researchgate.net
³¹P NMR spectroscopy is a highly sensitive and direct probe for studying the coordination of phosphate ligands to metal centers. ru.nl The chemical shift (δ) of the phosphorus nucleus is particularly informative about its chemical environment, including the mode of coordination and the protonation state of the phosphate group. researchgate.nethuji.ac.il
In studies of rhodium(III) complexation with phosphoric acid, ³¹P NMR has been used to identify and quantify the resulting species. For instance, the reaction between [Rh(H₂O)₆]³⁺ and H₃PO₄ yields distinct complexes whose ³¹P chemical shifts depend on the pH of the solution. The chemical shifts for the individual complex ions [Rh(H₂O)₅H₂PO₄]²⁺ and [Rh(H₂O)₅HPO₄]⁺ have been reported as 14.5 ppm and 15.8 ppm, respectively, at 323 K. researchgate.net Similarly, for ammine complexes, the chemical shifts for [Rh(NH₃)₅H₂PO₄]²⁺, [Rh(NH₃)₅HPO₄]⁺, and [Rh(NH₃)₅PO₄]⁰ are observed at 8.38, 10.76, and 13.63 ppm, respectively, demonstrating a clear dependence on the protonation state. researchgate.net A this compound complex with monodentate phosphoric acid ligands has shown a chemical shift at δ = 7.6 ppm. cymitquimica.com
The coupling constant between rhodium and phosphorus (¹J(¹⁰³Rh, ³¹P)) provides further structural information, confirming the direct bond between the two atoms. ru.nlepa.gov In rhodium(III) phosphine (B1218219) complexes, these coupling constants are influenced by the nature of the other ligands, particularly the ligand trans to the phosphorus atom. epa.govnih.gov While specific ¹J(¹⁰³Rh, ³¹P) values for simple this compound are not extensively documented in the provided literature, the principles from rhodium-phosphine chemistry suggest these values would be invaluable for characterizing the Rh-O-P bond.
Table 1: Selected ³¹P NMR Chemical Shifts for this compound Complexes
| Compound/Complex Ion | Chemical Shift (δ) in ppm | Conditions | Citation |
|---|---|---|---|
| [Rh(H₂O)₅H₂PO₄]²⁺ | 14.5 | 323 K | researchgate.netresearchgate.net |
| [Rh(H₂O)₅HPO₄]⁺ | 15.8 | 323 K | researchgate.netresearchgate.net |
| [Rh(NH₃)₅H₂PO₄]²⁺ | 8.38 ± 0.03 | - | researchgate.net |
| [Rh(NH₃)₅HPO₄]⁺ | 10.76 ± 0.05 | - | researchgate.net |
| [Rh(NH₃)₅PO₄]⁰ | 13.63 ± 0.05 | - | researchgate.net |
| This compound (monodentate) | 7.6 | - | cymitquimica.com |
In the context of this compound systems, ¹⁰³Rh NMR, often used in conjunction with ³¹P and ¹⁷O NMR, has been instrumental in showing that the reaction of rhodium(III) with phosphoric acid can lead to the formation of polynuclear aquaphosphate complexes. researchgate.netresearchgate.net In these structures, phosphate ions often act as bridging ligands between multiple rhodium centers. researchgate.net The dependence of the ¹⁰³Rh chemical shift on the number and type of coordinated ligands allows for the assignment of signals to specific dominant rhodium complexes in solution. researchgate.netresearchgate.net For example, studies of rhodium(III) hydrolysis products have identified distinct ¹⁰³Rh signals for dimeric species like [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ at 9997.4 ppm, showcasing the technique's ability to characterize polynuclear structures. researchgate.net This principle is directly applicable to the more complex polynuclear phosphate-bridged systems.
Table 2: Factors Influencing ¹⁰³Rh Chemical Shifts
| Factor | Influence on ¹⁰³Rh Chemical Shift | Citation |
|---|---|---|
| Oxidation State | Major influence on the chemical shift value. | researchgate.netnih.gov |
| Ligand Type | The nature of the atoms in the first coordination sphere is critical. | researchgate.netnih.govrsc.org |
| Complex Geometry | Isomers (e.g., cis vs. trans) can be distinguished. | researchgate.netnih.gov |
| Solvent & Temp. | Can cause significant variations in the observed shift. | researchgate.netnih.gov |
¹⁷O NMR spectroscopy is a powerful, though less commonly used, technique for studying the coordination of oxoanions like phosphate. It can provide unique information about the oxygen atoms directly involved in bonding to the rhodium center. researchgate.net Studies combining ¹⁷O, ¹⁰³Rh, and ³¹P NMR have been crucial in characterizing rhodium(III) complexation in aqueous phosphate solutions. researchgate.netresearchgate.net
A key application of ¹⁷O NMR is distinguishing between different types of oxygen environments, such as terminal water ligands, bridging hydroxide (B78521) ions, and coordinated phosphate oxygens. researchgate.net For example, in studies of rhodium(III) aqua-hydroxy dimers, distinct ¹⁷O signals were observed for water molecules coordinated cis and trans to the bridging plane (-122.2 and -130.6 ppm, respectively) and for the bridging hydroxide groups themselves (-320.1 ppm). researchgate.net This demonstrates the technique's ability to resolve structurally different but chemically similar oxygen atoms. In this compound systems, this allows for the direct observation of the Rh-O-P linkage and can differentiate between monodentate and bidentate (bridging) coordination modes of the phosphate ligand. researchgate.net
While ¹H NMR does not directly probe the rhodium or phosphorus centers in simple inorganic phosphate complexes, it is essential for characterizing other ligands that may be present in the coordination sphere. nih.govd-nb.info In organometallic or coordination complexes containing, for example, ammine (NH₃), aqua (H₂O), or organic ligands (e.g., cyclopentadienyl, phosphines, pyridines), ¹H NMR is used to confirm their presence, structure, and purity. huji.ac.ild-nb.inforesearchgate.net
The chemical shifts and coupling patterns of the protons on these ligands can be affected by coordination to the rhodium(III) center. nih.gov Furthermore, ¹H NMR can be used to monitor reactions, such as the hydrolysis of a complex, by observing changes in the signals of coordinated ligands or the appearance of signals from released ligands. nih.govd-nb.info In some cases, long-range heteronuclear coupling between ¹H and ¹⁰³Rh or ³¹P can be observed, or 2D correlation techniques like HMQC can be used to indirectly detect the less sensitive ¹⁰³Rh nucleus through its coupling to protons. huji.ac.il
Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is a valuable tool for analyzing the structure and bonding of phosphate-containing compounds. sci-hub.stnih.gov The phosphate ion (PO₄³⁻) exhibits characteristic vibrational modes, particularly the P-O stretching vibrations, which are sensitive to its local environment. sci-hub.stoptica.org
The free phosphate ion, with tetrahedral (Tₑ) symmetry, has specific IR-active vibrational modes. When phosphate coordinates to a metal ion like rhodium(III), its symmetry is lowered. This change in symmetry causes shifts in the vibrational frequencies and can lead to the appearance of new bands that were previously IR-inactive. researchgate.net For instance, the strong, broad P-O stretching band in the free ion splits into multiple distinct bands upon coordination. The number and position of these new bands can provide information about the coordination mode (e.g., monodentate, bidentate bridging). chemrxiv.org
Studies on phosphate adsorption on metal oxide surfaces show that P-O stretching vibrations are observed in the 1000-1200 cm⁻¹ region. researchgate.net The formation of a bidentate, binuclear complex of the type M-O-P(O₂)-O-M can be identified through its characteristic IR spectrum. researchgate.net In situ FTIR spectroscopy of phosphate ions adsorbed on rhodium single crystal electrodes confirms that this technique can be applied directly to rhodium systems to elucidate the structure of the surface complexes. researchgate.net
Table 3: General Regions for Phosphate Vibrational Bands in IR Spectra
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments | Citation |
|---|---|---|---|
| P-O Stretching (asymmetric & symmetric) | 900 - 1200 | Position and splitting are sensitive to coordination and protonation. | sci-hub.stoptica.orgresearchgate.net |
| O-P-O Bending | ~400 - 600 | Bands related to deformations of the phosphate tetrahedron. | sci-hub.st |
| P-OH Vibrations | 800 - 950 | Present in protonated phosphate species (e.g., HPO₄²⁻, H₂PO₄⁻). | chemrxiv.org |
| H₂O Vibrations | 1620-1660 & 3200-3700 | Bending and stretching modes, respectively, from coordinated or lattice water. | sci-hub.st |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy ones. In rhodium(III) complexes, these transitions often involve metal-centered (d-d) transitions or charge-transfer bands. researchgate.netgdckulgam.edu.in
Detailed analysis of the UV-Vis spectra of rhodium(III) coordination compounds reveals insights into their molecular geometry and the nature of the rhodium-ligand bonds. scispace.com For instance, the electronic spectra of rhodium(III) complexes with N-heterocyclic ligands have been used to suggest interactions and substitutions at the rhodium metal center. scirp.org The position and intensity of absorption bands are sensitive to the ligand field environment around the Rh(III) ion. Studies on various rhodium(III) complexes have shown that the electronic spectra can be complex, often featuring multiple low-energy transitions attributed to charge-transfer processes. researchgate.netrsc.org
X-ray Absorption Spectroscopy (XAS) for Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a compound. ucdavis.edunih.gov XAS is element-specific and can be applied to both crystalline and disordered materials. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For rhodium compounds, L₃-edge XANES spectra are particularly informative about the electronic structure, although a direct correlation between the absorption edge energy and the oxidation state is not always observed. researchgate.net
EXAFS, on the other hand, gives information about the number, type, and distance of neighboring atoms. This is crucial for understanding the local bonding environment around the rhodium atom in RhPO₄. Phosphorus K-edge XAS is another valuable technique for investigating metal-phosphorus bonding and the electronic structure of phosphate-containing compounds. researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides a vibrational fingerprint of a compound, offering insights into its molecular structure and bonding. The technique is sensitive to the vibrational modes of the phosphate (PO₄³⁻) anion. nih.gov In phosphate-containing materials, the Raman spectrum is characterized by distinct bands corresponding to the symmetric and asymmetric stretching and bending vibrations of the P-O bonds within the PO₄ tetrahedra. researchgate.net
For instance, the ν₁ symmetric stretching mode of the phosphate group typically appears as a strong, sharp peak, while the other vibrational modes (ν₂, ν₃, ν₄) are also observable. nih.govresearchgate.net Analysis of the Raman spectra of rhodium phosphates can help in identifying the specific phosphate phases present and understanding the interactions between the rhodium cation and the phosphate anion. While specific Raman data for RhPO₄ is not extensively detailed in the provided context, the principles of Raman spectroscopy on phosphate minerals are well-established. nih.gov
Diffraction-Based Structural Analysis
Diffraction techniques are fundamental for determining the precise atomic arrangement in crystalline solids like this compound.
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Structure
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. For this compound, this technique has been used to establish its crystal structure and molecular geometry with high precision. researchgate.net
RhPO₄ crystallizes in the α-CrPO₄ structure type, belonging to the orthorhombic space group Imma. researchgate.net The structure consists of a three-dimensional network of corner-sharing RhO₆ octahedra and PO₄ tetrahedra. researchgate.net Detailed single-crystal X-ray diffraction studies have provided precise lattice parameters and atomic coordinates for RhPO₄. researchgate.net
Table 1: Crystallographic Data for this compound (RhPO₄)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Imma | researchgate.net |
| a (Å) | 10.3967(8) | researchgate.net |
| b (Å) | 13.1124(9) | researchgate.net |
| c (Å) | 6.3929(5) | researchgate.net |
These studies are crucial for understanding the fundamental structure-property relationships in this compound.
Powder X-ray Diffraction (PXRD) for Phase Identification and Solid-State Characteristics
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and for obtaining information on the solid-state characteristics of a material. senpharma.vn PXRD is particularly useful for routine phase analysis, assessing sample purity, and studying crystalline materials that are not available as single crystals. whiterose.ac.ukresearchgate.net
For this compound, PXRD patterns serve as a fingerprint for identifying the compound and confirming its crystal structure type. uni-bonn.deresearchgate.net The technique can be used to monitor the synthesis of RhPO₄ and to characterize its solid-state properties. For example, PXRD has been used to study solid-state rhodium(III) sulfates and to characterize the products of thermal decomposition. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. These methods are essential for determining the thermal stability of compounds like this compound. ontosight.ai
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and oxidation processes. scirp.org Differential thermal analysis (DTA) or differential scanning calorimetry (DSC) measures the difference in temperature between a sample and a reference material, allowing for the detection of phase transitions, melting, and other thermal events. scirp.org
Studies on rhodium(III) complexes have utilized thermogravimetric analysis to propose minimum formulas for the compounds by analyzing the percentage mass loss at different temperatures. scirp.org For RhPO₄, which is noted for its thermal stability, thermal analysis would be critical in determining its decomposition temperature and behavior at elevated temperatures, which is relevant for its potential applications in high-temperature catalysis and materials science. ontosight.airesearchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stoichiometry Determination
Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition behavior of materials by measuring the change in mass as a function of temperature. While specific TGA data for pure this compound (RhPO₄) is not extensively available in public literature, the thermal decomposition of related rhodium(III) complexes provides insight into the expected behavior.
For instance, the TGA of rhodium(III) coordination complexes, such as those with organic ligands, typically shows a multi-stage decomposition process. scirp.orgscirp.org The initial weight loss, occurring at lower temperatures (around 60-150°C), is generally attributed to the loss of hydration water. scirp.org This is followed by the decomposition of the organic ligands at higher temperatures. The final stage of decomposition often results in the formation of a stable rhodium oxide, such as Rh₂O₃. scispace.com
The stoichiometry of the compound and its decomposition products can be determined from the percentage of mass loss at each stage. For example, in a hydrated rhodium complex, the initial mass loss can be used to calculate the number of water molecules in the crystal lattice. scirp.org
A representative, albeit for a different rhodium compound, thermogravimetric analysis is detailed in the table below, illustrating the typical data obtained.
Table 1: Thermogravimetric Analysis Data for a Representative Rhodium(III) Complex
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |
|---|---|---|---|
| 1 | 60 - 150 | ~5% | Loss of hydration water |
| 2 | 300 - 475 | ~40% | Decomposition of organic ligands |
Note: This data is illustrative and based on the thermal decomposition of rhodium(III) complexes with organic ligands, not specifically this compound. scirp.orgscirp.org
For a simple inorganic salt like this compound, which is known for its thermal stability, the decomposition would be expected to occur at a significantly high temperature. ontosight.ai A safety data sheet for a this compound solution indicates no decomposition if used according to specifications, though a decomposition temperature is not determined. heimerle-meule.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal transitions such as melting, crystallization, and phase changes.
Specific DSC data for this compound is scarce. However, studies on related anhydrous transition metal phosphates, including RhPO₄, have been conducted. Temperature-dependent X-ray powder diffraction studies on RhPO₄ up to 1223 K (950 °C) have shown no evidence of a phase transition, suggesting high thermal stability within this temperature range. researchgate.net
In general, DSC thermograms of stable crystalline solids will show a flat baseline until a thermal event occurs. For this compound, given its high melting point and stability, significant endothermic or exothermic peaks corresponding to phase transitions are not expected at lower temperatures. ontosight.ai
The DSC curve for a substance undergoing thermal events would show peaks. An endothermic peak, indicating absorption of heat, is characteristic of processes like melting or dehydration. scirp.orgnih.gov Conversely, an exothermic peak, representing a release of heat, is observed during crystallization or some decomposition processes. dtic.mil
The table below illustrates the type of data that can be obtained from a DSC analysis, based on a hypothetical stable compound.
Table 2: Hypothetical Differential Scanning Calorimetry Data for a Thermally Stable Compound
| Temperature Range (°C) | Peak Type | Enthalpy Change (ΔH) | Interpretation |
|---|---|---|---|
| 25 - 1000 | No significant peaks observed | - | No phase transitions or decomposition events |
Note: This table is hypothetical and represents the expected behavior of a highly stable compound like this compound based on available information. researchgate.net
The absence of thermal events in the DSC of RhPO₄ up to high temperatures aligns with the general characteristics of many metal phosphates, which are known for their robust structures. researchgate.net
Coordination Chemistry of Rhodium Iii with Phosphate Ligands
Monodentate and Polydentate Coordination Modes of Phosphate (B84403) Anions
Phosphate anions can coordinate to rhodium(III) centers in several ways, exhibiting both monodentate and polydentate (bridging) coordination modes. In strongly acidic solutions, phosphoric acid primarily coordinates to rhodium as a monodentate terminal HPO₄²⁻ ion. researchgate.net However, the formation of polynuclear complexes is also observed, where phosphate ions act as bridging ligands, connecting multiple rhodium centers. researchgate.netresearchgate.net This bridging function is a key feature of the coordination chemistry of rhodium(III) with phosphate. researchgate.net The specific coordination mode is influenced by the reaction conditions, including the concentrations of the reactants and the pH of the medium.
The nature of the phosphate ligand itself, which can exist in various protonation states (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻), plays a crucial role in determining the coordination behavior. For instance, in the reaction of [Rh(NH₃)₅H₂O]³⁺ with phosphoric acid, the coordinated species observed are [Rh(NH₃)₅H₂PO₄]²⁺, [Rh(NH₃)₅HPO₄]⁺, and [Rh(NH₃)₅PO₄]⁰, indicating monodentate coordination of different phosphate anions. researchgate.net
Formation of Mononuclear and Polynuclear Rhodium(III) Aquaphosphate Complexes
The reaction between rhodium(III) and phosphoric acid in aqueous solutions leads to the formation of both mononuclear and polynuclear aquaphosphate complexes. researchgate.net ³¹P, ¹⁷O, and ¹⁰³Rh NMR spectroscopy have been instrumental in identifying these species. researchgate.netresearchgate.net
Mononuclear complexes, such as [Rh(H₂O)₅H₂PO₄]²⁺ and [Rh(H₂O)₅HPO₄]⁺, are formed, particularly as initial products of the reaction between the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, and phosphoric acid. researchgate.netresearchgate.net These species involve the substitution of a water molecule in the coordination sphere of the rhodium ion by a phosphate ligand.
However, the system tends to evolve towards the formation of more stable polynuclear complexes. researchgate.net In these structures, phosphate ions bridge rhodium atoms, leading to the creation of dimers, trimers, and even larger oligomers. researchgate.netresearchgate.net The formation of these low-nuclear oligomers is a common characteristic of Rh(III) complexes in aqueous solutions, especially when there is a ligand deficiency. researchgate.net ¹⁰³Rh NMR spectroscopy has been used to suggest assignments for the signals corresponding to these dominant polynuclear rhodium complexes. researchgate.netresearchgate.net
Ligand Interaction and Exchange Dynamics
The kinetics of ligand exchange in rhodium(III) phosphate complexes are a critical aspect of their chemistry. The substitution of ligands on the Rh(III) center is generally slow, a characteristic of d⁶ low-spin octahedral complexes.
Studies using ³¹P NMR have provided quantitative data on these exchange processes. For example, the kinetics of the reaction between the [Rh(H₂O)₆]³⁺ ion and H₃PO₄ to form [Rh(H₂O)₅H₂PO₄]²⁺ and H₃O⁺ have been studied, yielding an activation energy (Ea) of 142 ± 12 kJ/mol. researchgate.netresearchgate.net Similarly, the reaction of the [Rh(NH₃)₅H₂O]³⁺ ion with H₃PO₄ has an activation energy of 100.9 ± 0.3 kJ/mol. researchgate.net These high activation energies are indicative of the inert nature of the Rh(III) center towards substitution.
The dynamics of ligand exchange are also influenced by the nature of the other ligands present in the coordination sphere. For instance, in rhodium(III) complexes with phosphine (B1218219) ligands, the rate of phosphine dissociation can be measured using magnetization-transfer NMR experiments. rsc.orgrsc.org While specific data for the exchange of phosphate itself with other ligands is less common, the principles derived from studies with other ligands are applicable. The exchange process can be influenced by steric and electronic properties of both the entering and leaving ligands. solubilityofthings.com
The following table summarizes kinetic data for some rhodium(III) ligand exchange reactions:
| Reactants | Product | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| [Rh(H₂O)₆]³⁺ + H₃PO₄ | [Rh(H₂O)₅H₂PO₄]²⁺ + H₃O⁺ | 142 ± 12 | researchgate.netresearchgate.net |
| [Rh(NH₃)₅H₂O]³⁺ + H₃PO₄ | [Rh(NH₃)₅H₂PO₄]²⁺ + H₂O | 100.9 ± 0.3 | researchgate.net |
Stereochemical Aspects of this compound Complexes: Cis/Trans Isomerism
For octahedral rhodium(III) complexes with the general formula [RhA₄B₂] or [RhA₃B₃], the existence of geometric isomers (cis and trans) is possible. In the context of this compound complexes, where other ligands such as water or ammonia (B1221849) are present, different spatial arrangements of the phosphate and other ligands can be envisioned.
While specific structural data for cis and trans isomers of simple this compound complexes are not extensively detailed in the provided search results, the principles of stereochemistry in Rh(III) coordination are well-established from studies of complexes with other ligands, such as phosphines. For example, trans-[Rh(L-L)₂X₂]⁺ complexes (where L-L is a bidentate phosphine and X is a halide) can be converted to their cis isomers. researchgate.net The differentiation between these isomers is often achieved using multinuclear NMR spectroscopy, as the chemical shifts and coupling constants are sensitive to the geometric arrangement of the ligands. researchgate.net
Influence of pH on Complex Formation and Stability in Solution
The pH of the aqueous solution has a profound effect on the formation and stability of this compound complexes. researchgate.net This is primarily due to the different protonation states of phosphoric acid, which exist in equilibrium at different pH values. The specific phosphate species present in solution (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻) will dictate the nature of the resulting rhodium(III) complex.
An empirical dependence of the ³¹P NMR chemical shift on the equilibrium pH has been established, allowing for the study of these pH-dependent equilibria. researchgate.netresearchgate.net For instance, in the [Rh(NH₃)₅]³⁺-phosphate system, the acid dissociation constants (pKa) of the coordinated H₂PO₄⁻ and HPO₄²⁻ ions have been estimated to be 3.9 and 9.1, respectively. researchgate.net These values are different from those of the free phosphate species, indicating that coordination to the rhodium(III) center alters their acidic properties.
The following table presents ³¹P NMR chemical shifts for various rhodium(III) ammine phosphate complexes, illustrating the effect of protonation on the electronic environment of the phosphorus atom.
| Complex Ion | ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| [Rh(NH₃)₅H₂PO₄]²⁺ | 8.38 ± 0.03 | researchgate.net |
| [Rh(NH₃)₅HPO₄]⁺ | 10.76 ± 0.05 | researchgate.net |
| [Rh(NH₃)₅PO₄]⁰ | 13.63 ± 0.05 | researchgate.net |
Similarly, for the aquaphosphate complexes, the ³¹P NMR chemical shifts for [Rh(H₂O)₅H₂PO₄]²⁺ and [Rh(H₂O)₅HPO₄]⁺ are 14.5 ppm and 15.8 ppm, respectively, at 323 K. researchgate.netresearchgate.net The acid dissociation constant for the coordinated H₂PO₄⁻ in the aquo complex has been estimated with a pKa of 1.5. researchgate.netresearchgate.net This demonstrates that the pH is a critical parameter for controlling the speciation of this compound in solution.
Electrochemical Behavior of Rhodium Iii Phosphate Systems
Redox Potentials and Electron Transfer Processes
The redox potentials of rhodium complexes are sensitive indicators of the electronic environment around the metal center. The electron-donating or -withdrawing nature of the ligands, such as phosphines or phosphates, directly influences the ease with which the rhodium center can be oxidized or reduced.
Research into various rhodium(III) complexes reveals a range of redox behaviors. For instance, a rhodium(III) mono-terpyridyl complex, [RhIII(tpy)(CH3CN)Cl2]+, undergoes a two-electron reduction of the metal center (RhIII → RhI) in an irreversible process. mdpi.comnih.gov Similarly, certain [Cp*Rh] complexes supported by a hybrid phosphine-imine ligand also exhibit a two-electron reduction from Rh(III) to Rh(I). nsf.govresearchgate.net In contrast, the substitution of a chloride ligand with a solvento acetonitrile (B52724) ligand in the same system leads to two sequential one-electron reductions. nsf.govresearchgate.net This highlights the profound impact of the ligand sphere on the electron transfer mechanism.
In some catalytic systems, odd electron configurations like Rh(II) are accessible. The [RhII/I(H)(CO)(PPh3)3]+/0 redox couple is characterized by a very fast electron self-exchange reaction, indicating facile electron transfer between the Rh(I) and Rh(II) states. acs.org Further oxidation to a Rh(III) species, [RhIII(H)(CO)(PPh3)3]2+, can be followed by rapid subsequent chemical reactions. acs.org
Table 1: Redox Potentials of Selected Rhodium(III) Complexes
| Complex | Redox Process | Potential (V) | Reference Electrode | Characteristics | Source |
|---|---|---|---|---|---|
| [RhIII(tpy)(CH3CN)Cl2]+ | RhIII/RhI | Epc = -1.13 | Ag/AgNO3 | Irreversible, two-electron | mdpi.com |
| [CpRh(PQN)Cl]+ | RhIII/RhI | -1.19 | Fc+/Fc | Two-electron | nsf.govresearchgate.net |
| [CpRh(PQN)(NCCH3)]2+ | RhIII/RhII, RhII/RhI | - | Fc+/Fc | Two sequential one-electron reductions | nsf.govresearchgate.net |
| Rhodocenium derivatives | RhIII/RhII | -1.55 to -1.60 | - | Partially reversible or irreversible | d-nb.info |
Cyclic Voltammetry Investigations of Rhodium(III)/Rhodium(I) Interconversions
Cyclic voltammetry (CV) is a powerful tool for probing the mechanisms of redox processes, including the interconversion between Rh(III) and Rh(I) states. These investigations reveal whether the process is a direct two-electron transfer or occurs in sequential one-electron steps, and provide information on the chemical stability of the reduced species.
In the case of the [RhIII(tpy)(CH3CN)Cl2]+ complex, CV studies in DMF show an irreversible cathodic peak corresponding to the RhIII to RhI reduction. mdpi.comnih.gov The irreversibility stems from a significant structural change upon reduction: the release of the two axial ligands (acetonitrile and one chloride) to form a square-planar Rh(I) species, [RhI(tpy)Cl]. nih.gov The reoxidation on the reverse scan occurs at a different potential and involves the recoordination of ligands from the solution, confirming a chemically irreversible process. nih.gov
For the [CpRh(PQN)Cl]+ complex, the CV profile is characterized by a single two-electron reduction wave. nsf.govresearchgate.net However, the analogous acetonitrile complex, [CpRh(PQN)(NCCH3)]2+, displays a distinct CV profile with two separate, sequential one-electron reductions. nsf.govresearchgate.net This demonstrates that even subtle changes in the coordination sphere can switch the mechanism from a direct two-electron process to a stepwise reduction via a Rh(II) intermediate.
Table 2: Cyclic Voltammetry Data for Rh(III)/Rh(I) Interconversions
| Complex | Process | Peak Potential (V vs. ref.) | Key Observation | Source |
|---|---|---|---|---|
| [RhIII(tpy)(CH3CN)Cl2]+ | Reduction (RhIII → RhI) | Epc = -1.13 (vs. Ag/AgNO3) | Irreversible due to ligand loss | mdpi.com |
| [RhIII(tpy)(CH3CN)Cl2]+ | Oxidation (RhI → RhIII) | Epa = -0.70 (vs. Ag/AgNO3) | Irreversible, involves ligand recoordination | nih.gov |
| [Cp*Rh(PQN)Cl]+ | Reduction (RhIII → RhI) | -1.19 (vs. Fc+/Fc) | Single two-electron wave | nsf.govresearchgate.net |
Ligand-Centered Versus Metal-Centered Redox Events
In rhodium complexes with redox-active ligands, it is crucial to distinguish between electron transfer processes that are centered on the metal and those centered on the ligand. The location of the redox event has significant implications for the reactivity of the complex.
Similarly, for the rhodium mono-terpyridyl complex, the initial two-electron reduction is metal-centered (RhIII/RhI), but a subsequent, poorly reversible process observed at a more negative potential (Epc = -1.95 V) is attributed to the one-electron reduction of the terpyridine ligand itself. mdpi.com In some rhodium(III) complexes with imino-β-diketonato ligands, cyclic voltammetry reveals ligand-based oxidative and reductive responses. researchgate.netuit.no The distinction between these two types of redox events is critical, as a ligand-centered reduction generates a ligand radical anion coordinated to the metal, which will have vastly different reactivity compared to a complex where the metal center itself has been reduced.
Electrochemical Activation Mechanisms
Electrochemical methods can serve not only to probe the properties of rhodium complexes but also to activate them for catalysis. Applying an external potential can drive the formation of highly reactive intermediates that are inaccessible under thermal conditions.
A prominent example is the mechanism of rhodium-catalyzed electrochemical C–H phosphorylation. acs.org Theoretical calculations have shown that while the initial C–H activation step occurs at a Rh(III) center, the subsequent crucial P–H activation and C–P bond-forming reductive elimination steps are proposed to occur at higher oxidation states, Rh(IV) and Rh(V), respectively. acs.org The electrochemical oxidation is essential to access these high-valent rhodium species, as the reductive elimination from the Rh(III) center faces an insurmountable energy barrier. acs.org
Electrochemical reduction is another common activation strategy. The reduction of a stable Rh(III) precursor can generate a more reactive Rh(I) species. This Rh(I) intermediate can then participate in catalytic cycles, for example, by reacting with protons to form rhodium-hydride species, which are key intermediates in processes like H2 evolution and the regeneration of cofactors like NADH. mdpi.comresearchgate.net The initial electrochemical step effectively activates the precatalyst, initiating the catalytic transformation. db-thueringen.de
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis Mediated by Rhodium(III) Phosphate (B84403) Complexes
Rhodium(III) phosphate complexes have proven to be effective catalysts in a range of homogeneous reactions. The electronic and steric properties of the phosphate ligands, in conjunction with the rhodium center, play a crucial role in determining the catalytic outcome.
Hydroformylation Reactions and Ligand Effects
Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium-based catalysts are particularly effective for this transformation. researchgate.net The ligands associated with the rhodium center are critical in controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of the reaction.
Phosphine (B1218219) and phosphite (B83602) ligands are widely used in rhodium-catalyzed hydroformylation. researchgate.net The electronic properties of these ligands, such as their basicity, and steric factors influence the structure and reactivity of the catalytic species. rsc.org For instance, phospholane-phosphite ligands have demonstrated a notable ability to favor the formation of branched aldehydes in the hydroformylation of terminal alkenes. nih.gov High-pressure infrared (HPIR) spectroscopy has been a valuable tool for monitoring catalyst formation and stability under reaction conditions, revealing that factors like ligand hydrogenation can occur over time. nih.gov
Research has shown that both electronic and steric characteristics of bisphosphine ligands impact their performance in rhodium-catalyzed hydroformylation. rsc.org While high chemoselectivity for aldehydes is often observed, the enantioselectivity can be significantly influenced by the electronic nature of the phosphine ligand. rsc.org Studies have indicated that decreasing phosphine basicity can lead to increased enantioselectivity. rsc.org The active catalytic species is often a hydrido-carbonyl complex, such as RhH(CO)2(PPh3)2, formed in situ. rsc.orgresearchgate.net
Interactive Table: Effect of Ligands on Rhodium-Catalyzed Hydroformylation
| Ligand Type | Key Feature | Impact on Hydroformylation |
|---|---|---|
| Phospholane-phosphites | Unique Stereochemistry | High selectivity for branched aldehydes nih.gov |
| Bisphosphines | Variable electronic and steric properties | High chemoselectivity for aldehydes; enantioselectivity influenced by phosphine basicity rsc.org |
| Phosphine-functionalized phosphonium (B103445) ionic liquids | Biphasic system | Good activities and excellent selectivities for higher alkenes rsc.org |
C-H Bond Functionalization Reactions
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Rhodium(III) complexes have emerged as potent catalysts for these transformations, often utilizing a directing group to achieve high regioselectivity. nih.govnih.gov
In the context of phosphorus-containing molecules, the trivalent phosphorus atom itself can act as a directing group to facilitate the regioselective C-H activation of phosphine ligands. thieme-connect.comcolab.ws This approach allows for the late-stage functionalization of phosphines, leading to the synthesis of novel and polyfunctional ligands with potentially enhanced catalytic activities. thieme-connect.comthieme-connect.de Rhodium(I) catalysts have been successfully employed for the C-H bond alkylation and alkenylation of biarylphosphines. thieme-connect.deresearchgate.net These modified phosphines have, in some cases, demonstrated superior performance in other catalytic reactions, such as palladium-catalyzed cross-couplings. thieme-connect.comthieme-connect.de
The mechanism of Rh(III)-catalyzed C-H activation often involves an electrophilic deprotonation pathway to generate an aryl-rhodium intermediate. nih.gov This intermediate can then react with various coupling partners, including alkenes and alkynes. nih.govresearchgate.net
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a valuable method for the reduction of ketones to alcohols, often employing more readily available hydrogen donors than molecular hydrogen. Rhodium(III) complexes have been shown to be effective catalysts for this transformation. nih.gov
In particular, Rh(III)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalysts, generated in situ, have demonstrated high efficiency for the asymmetric transfer hydrogenation of a variety of ketones in water, a green and benign solvent. nih.gov These aqueous-phase reactions can achieve high enantioselectivities (up to 99% ee) and are often highly dependent on the pH of the reaction medium. nih.gov The optimal pH window for Rh-TsDPEN has been observed to be between 5.5 and 10.0. nih.gov
The catalytic cycle is influenced by factors such as ligand-to-metal ratio and catalyst concentration. rsc.org It has been noted that at higher substrate-to-catalyst ratios, the reaction can be inhibited by both the product and byproducts, with the product inhibition potentially stemming from the reversibility of the reaction. nih.gov
Asymmetric Catalysis with Chiral Phosphate Ligands
The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphate ligands have emerged as a versatile class of ligands for transition metal-catalyzed asymmetric reactions. mdpi.comrsc.org
In rhodium catalysis, chiral phosphates can act as either weakly coordinating counterions or strongly coordinating X-type ligands, influencing the stereoselectivity of the reaction. nih.gov For instance, in the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, the chiral phosphate TRIP was found to be involved in the formation of two distinct catalytically active species, both of which affect the stereochemical outcome. nih.gov
Chiral phosphine-phosphite ligands have also been successfully employed in rhodium-catalyzed asymmetric hydrogenation, achieving high enantiomeric excesses (up to 99%) for the reduction of prochiral dehydroamino acid derivatives. acs.orgacs.org Dirhodium "paddlewheel" complexes featuring chiral phosphate bridging ligands have also been utilized in asymmetric cyclopropanation reactions. rsc.org
Heterogeneous Catalysis Using this compound Materials
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this issue. This compound materials and rhodium supported on phosphate-containing materials have been investigated for various heterogeneous catalytic applications.
Metal-Support Interactions in Supported Rhodium Catalysts
The performance of a supported metal catalyst is not solely dependent on the metal itself but is also significantly influenced by the interactions between the metal particles and the support material. rsc.org These metal-support interactions can affect the dispersion, electronic properties, and stability of the metallic nanoparticles, thereby impacting the catalytic activity and selectivity.
Metal phosphates, such as aluminum phosphate (AlPO4) and lanthanum phosphate (LaPO4), have been explored as supports for rhodium catalysts. researchgate.netresearchgate.net These materials can exhibit strong interactions with rhodium species, leading to high dispersion and thermal stability. researchgate.net For example, the Rh-O-P bonding is reported to be stable under both oxidizing and reducing conditions. researchgate.net
The nature of the support can influence the catalytic properties in various reactions. For instance, in three-way catalysis for automotive exhaust treatment, rhodium supported on metal phosphates has shown promising performance in the removal of NOx and hydrocarbons. researchgate.net The choice of support can also affect the selectivity in reactions like ethylene (B1197577) conversion, where a SAPO-37 (silicoaluminophosphate) supported rhodium catalyst favored hydrogenation, while a zeolite HY-supported catalyst was selective for dimerization. escholarship.org The interaction between rhodium and the support can be characterized by techniques such as X-ray absorption fine structure (XAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS). nih.gov
Interactive Table: Supported Rhodium Catalysts and Metal-Support Interactions
| Support Material | Key Interaction Feature | Catalytic Application |
|---|---|---|
| Metal Phosphates (e.g., AlPO4, LaPO4) | Strong Rh-O-P bonding, high Rh dispersion researchgate.net | Three-way catalysis, N2O decomposition researchgate.net |
| Silicoaluminophosphate (SAPO-37) | Isostructural with zeolites but different reactivity escholarship.org | Ethylene hydrogenation escholarship.org |
| Ceria and Zirconia on Alumina (B75360) | Protection of rhodium particles against oxidation nih.gov | General heterogeneous catalysis |
Role of Phosphate Supports in Catalytic Activity and Selectivity
Phosphate-based materials serve as robust supports for rhodium catalysts, significantly influencing their activity, selectivity, and stability. The interaction between rhodium and the phosphate support can lead to enhanced catalytic performance compared to traditional supports like alumina or silica. researchgate.netoup.com
Metal phosphates such as aluminum phosphate (AlPO₄), lanthanum phosphate (LaPO₄), and zirconium pyrophosphate (ZrP₂O₇) have been utilized as thermally stable supports for rhodium catalysts. researchgate.net These materials can anchor rhodium species through Rh-O-P interfacial bonds, which helps in maintaining high dispersion of the rhodium particles and suppressing sintering at high temperatures. researchgate.net For instance, Rh/AlPO₄ catalysts have demonstrated high activity and exceptional thermostability, even after aging at 900°C for 25 hours in a stream of 10% H₂O/air, making them effective for three-way catalysis (TWC) in automotive exhaust treatment. oup.com
Another significant phosphate support is hydroxyapatite (B223615) (HAp, Ca₁₀(PO₄)₆(OH)₂), a form of calcium phosphate. Rhodium nanoparticles supported on nanocrystalline hydroxyapatite (Rh@HAp) exhibit outstanding catalytic performance in the hydrogenation of aromatics. acs.org The superiority of HAp as a support is attributed to the generation of more basic sites and its ability to stabilize ultra-small rhodium particles. researchgate.net In the decomposition of N₂O, a Rh/HAp catalyst showed significantly higher conversion rates at lower temperatures than Rh supported on Al₂O₃, TiO₂, or SiO₂. researchgate.net This enhanced activity is linked to the high dispersion of rhodium and the basic nature of the HAp support. researchgate.net
The choice of phosphate support can, therefore, be used to tune the electronic properties and particle size of the rhodium catalyst, thereby controlling its activity and selectivity in various chemical transformations. researchgate.netnih.govmdpi.com
| Catalyst | Support Material | Reaction | Key Finding |
| Rh/AlPO₄ | Aluminum Phosphate | Three-Way Catalysis (NO-CO-C₃H₆-O₂) | High activity and thermostability after aging at 900°C. oup.com |
| Rh/HAP | Hydroxyapatite | N₂O Decomposition | Superior activity to Rh/Al₂O₃, Rh/TiO₂, and Rh/SiO₂ due to rich basic sites and stabilization of ultra-small Rh particles. researchgate.net |
| Rh(0)@HAp | Nanocrystalline Hydroxyapatite | Benzene (B151609) Hydrogenation | Exceptionally high rates (initial TOF > 10³ h⁻¹) at room temperature and low pressure. acs.org |
| Rh/LaPO₄ | Lanthanum Phosphate | Three-Way Catalysis | Effective support for Rh in TWC applications. researchgate.net |
Mechanistic Studies of Catalytic Cycles
Investigation of Active Species and Intermediates
In catalysis involving rhodium on phosphate supports, the active species are typically highly dispersed rhodium metal nanoparticles or partially oxidized rhodium species. researchgate.netresearchgate.net For catalysts supported on hydroxyapatite, the active form is often rhodium(0) nanoparticles. acs.orgresearchgate.net These nanoparticles can be formed in-situ from a Rh³⁺ precursor through reduction during the catalytic reaction itself, for example, in the hydrogenation of benzene or the methanolysis of ammonia (B1221849) borane (B79455). acs.orgresearchgate.net
Characterization techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial in identifying the oxidation state of rhodium on the support surface. For Rh/HAP catalysts used in N₂O decomposition, the rhodium species were identified as Rh₂O₃. researchgate.net A pretreatment with hydrogen was found to partially reduce the rhodium species, further enhancing catalytic activity. researchgate.net
In the broader context of Rh(III)-catalyzed reactions, such as C-H activation, the catalytic cycle often involves octahedral Rh(III) intermediates. nih.gov A common mechanistic pathway involves the formation of a rhodacyclic intermediate. nih.gov While these detailed mechanistic studies are more common for homogeneous systems, it is understood that on a heterogeneous support like phosphate, the fundamental steps of substrate coordination, activation, and product release occur at the surface of the highly dispersed rhodium nanoparticles or single-atom sites. cas.cn The interaction with the phosphate support (e.g., via Rh-O-P bonds) is believed to stabilize these active rhodium centers. researchgate.net
Kinetics of Catalytic Reactions
The kinetics of reactions catalyzed by rhodium on phosphate supports have been investigated for specific applications, revealing insights into the reaction mechanisms.
For the solvent-free hydrogenation of neat benzene catalyzed by Rh(0)@HAp, the reaction kinetics show an excellent fit to the Finke-Watterson (F-W) model. acs.org This model describes a slow, continuous nucleation of active catalysts followed by a fast catalytic reaction, which is consistent with the in-situ formation of Rh(0) nanoparticles from the precursor. acs.org
In the case of hydrogen generation from the methanolysis of ammonia borane catalyzed by Rh(0) nanoparticles supported on nanosized hydroxyapatite (Rh(0)/nanoHAP), detailed kinetic studies were performed. researchgate.net The study investigated the effects of stabilizer concentration, catalyst concentration, and temperature on the reaction rate. From the temperature-dependent kinetic data, the apparent activation energy (Ea_app) for the reaction was calculated to be 56 ± 2 kJ/mol. researchgate.net
While not specific to phosphate supports, kinetic studies of other rhodium-catalyzed reactions, such as propargylic C-H activation, have shown zero-order dependence on substrate concentration and first-order dependence on catalyst concentration. nih.gov However, deviations can occur, indicating that the catalyst concentration may not remain constant throughout the reaction due to the formation of inactive species. nih.gov These principles of kinetic analysis are applicable to understanding the behavior of rhodium catalysts on phosphate supports.
| Reaction | Catalyst | Kinetic Model / Parameter | Value / Observation |
| Benzene Hydrogenation | Rh(0)@HAp | Finke-Watterson (F-W) Kinetics | Excellent fit, indicating in-situ formation of active nanoparticles. acs.org |
| Methanolysis of Ammonia Borane | Rh(0)/nanoHAP | Apparent Activation Energy (Ea_app) | 56 ± 2 kJ/mol. researchgate.net |
Theoretical Modeling of Reaction Pathways (e.g., DFT studies)
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction pathways in rhodium-catalyzed reactions. acs.orgresearchgate.net DFT calculations allow researchers to map the potential energy surface of a catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org
For instance, DFT studies on Rh(III)-catalyzed C-H activation have been conducted to understand the reaction mechanism in detail. These studies have elucidated how different substrates influence the pathway, showing that a reaction can proceed via a Rh(V) intermediate or maintain the Rh(III) state throughout the cycle. researchgate.net Such computational studies can predict reaction barriers and determine the rate-determining step of a catalytic process. acs.org
While extensive DFT studies have been performed for various homogeneous and heterogeneous rhodium catalytic systems, specific theoretical modeling of reaction pathways on this compound or rhodium supported on phosphate materials is not widely reported in the surveyed literature. acs.orgresearchgate.net However, the established methodologies from these studies could be applied to model the behavior of rhodium on phosphate supports. Such studies could provide fundamental insights into how the Rh-O-P interface influences the adsorption of reactants and the stability of transition states, thereby explaining the observed catalytic activity and selectivity. researchgate.netmdpi.com
Catalyst Recovery and Reusability
A significant advantage of using solid phosphate supports for rhodium catalysts is the ease of recovery and potential for reuse, which is crucial for the sustainable application of this expensive precious metal. rsc.org
Heterogeneous catalysts, such as rhodium on hydroxyapatite or covalent organic polymers, can be easily separated from the reaction mixture by simple filtration or centrifugation. acs.orgrsc.org The reusability of these catalysts has been demonstrated in several studies. For example, Rh(0)@HAp used for benzene hydrogenation maintained its inherent catalytic activity over several cycles. acs.org Similarly, rhodium supported on a phosphorus-rich covalent organic polymer (COP-PPh₃-RhCl) used for alkyne hydrosilylation was reused for five cycles without a significant loss in catalytic activity or structural stability, and with consistent rhodium loading. rsc.org Rhodium nanoparticles supported on hydroxyapatite used for hydrogen generation from hydrazine-borane were also shown to be isolable, storable, and redispersible for subsequent runs.
In industrial contexts, the recovery of rhodium from spent catalysts is a critical economic and environmental concern. mdpi.comresearchgate.net Various hydrometallurgical and pyrometallurgical processes are employed for this purpose. mdpi.com Solvent extraction is a common technique where phosphate-containing organic molecules are used as extractants. researchgate.net Reagents such as tri-butyl-phosphate (TBP) and bis(2-ethylhexyl) phosphate acid (DEHPA) have been used to separate Rh(III) from aqueous solutions containing dissolved catalyst waste. mdpi.comresearchgate.net In one process, H₂O₂ is used to oxidatively dissociate rhodium-phosphine bonds, converting Rh⁺ to Rh³⁺, which then forms aqueous chloroaquorhodium(III) complexes that can be separated and recovered. mdpi.comresearchgate.net
| Catalyst | Reaction | Reusability Performance | Recovery Method |
| Rh(0)@HAp | Benzene Hydrogenation | Maintained high activity after several catalytic runs. acs.org | Filtration. amazonaws.com |
| COP-PPh₃-RhCl | Alkyne Hydrosilylation | Maintained high activity and stable Rh loading after 5 cycles. rsc.org | Filtration. rsc.org |
| Rh(0)/HAp | Hydrazine-Borane Hydrolysis | Isolable, bottlable, and reusable for at least five runs. | Centrifugation. |
Medicinal Chemistry and Biological Research
Rhodium(III) Phosphate (B84403) Complexes as Potential Metallopharmaceuticals
Rhodium(III) complexes are recognized for their potential as metallopharmaceuticals, emerging as promising alternatives to well-established platinum-based drugs. mdpi.comnih.gov Their octahedral geometry and the kinetic inertness of the Rh(III) center offer a stable scaffold that can be systematically modified with various ligands to fine-tune reactivity, selectivity, and therapeutic efficacy. researchgate.net The interaction with phosphate groups is a recurring theme, as Rh(III) has been shown to bind effectively to the phosphate backbone of DNA, a foundational concept in its mechanism of action. nih.govnih.gov This interaction is a key consideration in the design of Rh(III) complexes as DNA-targeted agents. The development of these compounds aims to overcome the limitations of current chemotherapies, such as severe side effects and drug resistance. mdpi.com
Anticancer Research
The anticancer potential of Rhodium(III) complexes has been a major focus of bioinorganic chemistry. Researchers have synthesized and evaluated a wide array of these compounds, demonstrating significant cytotoxic activity against numerous cancer cell lines. mdpi.comrsc.org These complexes often exhibit novel mechanisms of action that differ from traditional platinum drugs, making them viable candidates for treating resistant tumors. mdpi.com
Numerous Rhodium(III) complexes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. For instance, half-sandwich Rh(III) complexes have shown high potency, with some achieving sub-micromolar IC₅₀ values. mdpi.com The choice of ligands plays a critical role in determining the cytotoxicity. Complexes featuring picolinamide, isoquinoline derivatives, and polypyridyl ligands have all shown significant antiproliferative activity. rsc.orgacs.orgscribd.com In several studies, certain Rh(III) complexes were found to be more cytotoxic than cisplatin, particularly against specific cancer cell lines like HeLa (cervical carcinoma) and SGC-7901 (gastric carcinoma), while also showing better selectivity with less activity in normal cells. mdpi.com
| Rhodium(III) Complex Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Half-sandwich with thiosemicarbazone ligand | HeLa (Cervical) | More cytotoxic than cisplatin | mdpi.com |
| Half-sandwich with thiosemicarbazone ligand | SGC-7901 (Gastric) | More cytotoxic than cisplatin | mdpi.com |
| Half-sandwich with pta and 8-hydroxyquinoline ligands | HCT-116 (Colorectal) | 0.9 - 11 | mdpi.com |
| Picolinamide Complex (Rh1) | T-24 (Bladder) | ~1.6 (induces 44.3% apoptosis) | acs.org |
| Polypyridyl Complexes | MCF-7 (Breast), HT-29 (Colon) | 0.56 - 10.7 | scribd.com |
The primary mechanism by which Rhodium(III) complexes exert their anticancer effects involves the induction of apoptosis and direct interaction with DNA. Early research indicated that Rh(III) ions bind to both the phosphate backbone and the bases of DNA, altering its conformation and function. nih.gov More recent studies on various Rh(III) complexes confirm that they are potential DNA-damaging agents. For example, Rhodium(III)-picolinamide complexes were shown to increase the expression of γ-H2AX, a biomarker for DNA damage. acs.org
This DNA damage often triggers apoptosis, or programmed cell death. Many Rh(III) complexes have been shown to initiate apoptosis through the mitochondrial pathway. rsc.org This is characterized by the release of cytochrome c, which in turn activates caspases (such as caspase-3 and -9), leading to cleavage of key cellular proteins like PARP and ultimately, cell death. rsc.orgacs.org Flow cytometry analyses have confirmed that treatment with these complexes leads to a significant increase in the apoptotic cell population. acs.org
The effectiveness of a metallodrug is highly dependent on its ability to enter cancer cells and reach its intracellular target. Cellular uptake of Rhodium(III) complexes is influenced by factors such as lipophilicity and the nature of the ligands. uu.nl Coordinatively saturated, lipophilic, and cationic complexes are often able to traverse the cell membrane via passive diffusion, driven by the membrane potential. nih.govacs.org Studies using fluorescently-tagged rhodium complexes have confirmed their accumulation inside cells. nih.gov The distribution within the cell is also critical; while some complexes are designed to target nuclear DNA, others may accumulate in different organelles, such as the mitochondria, leading to distinct biological effects. rsc.orgbohrium.com
Beyond direct DNA damage, Rhodium(III) complexes can modulate the expression of genes involved in cell survival and death. A notable target is the p53 tumor suppressor protein, a key regulator of apoptosis and the cell cycle. nih.gov One study on a cyclometalated Rh(III) complex demonstrated that it induces apoptosis by up-regulating the expression of p53. uu.nl The same study also found that the complex modulated the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. Specifically, it led to the upregulation of pro-apoptotic miRNAs such as miR-15a, miR-16-1, and miR-29b, while downregulating the anti-apoptotic miR-21. uu.nl Other research has highlighted that certain miRNAs can regulate the expression of Rho GTPases, which are involved in cell proliferation and survival, and that some miRNAs can upregulate p53 to induce apoptosis. nih.gov
A significant motivation for developing Rhodium(III)-based anticancer agents is to create alternatives to platinum-based drugs like cisplatin, carboplatin, and oxaliplatin. mdpi.comresearchgate.net While platinum drugs are highly successful, their use is limited by severe side effects and the development of resistance. mdpi.com Rhodium(III) complexes often present a different mechanism of action, which may allow them to overcome platinum resistance. mdpi.com For instance, some rhodium metalloinsertors specifically target DNA base pair mismatches, a type of lesion different from the DNA crosslinks formed by cisplatin. nih.gov This gives them high selectivity for mismatch repair-deficient cancer cells. nih.gov Furthermore, numerous studies have reported Rh(III) complexes with higher in vitro potency than cisplatin against various cancer cell lines. mdpi.com However, it is also noted that some early rhodium analogues to successful platinum compounds were found to be less effective, often due to higher toxicity, underscoring the importance of ligand design in creating viable drug candidates. nih.gov
Antimicrobial Activity Investigations
Currently, there is no publicly available scientific literature detailing the investigation of the antimicrobial, antibacterial, or antifungal activities of Rhodium(III) phosphate (RhPO₄). Extensive searches of chemical and biological research databases have yielded no studies that specifically test this compound against any microorganisms.
While research exists on the antimicrobial properties of other rhodium-containing compounds and various metallic phosphates, these findings are not applicable to this compound and are therefore excluded from this article as per the strict focus on the named compound.
Data on Antimicrobial Activity of this compound
| Microorganism | Test Type | Results |
| N/A | N/A | No data available |
| N/A | N/A | No data available |
| N/A | N/A | No data available |
| This table is intentionally left blank as no research data on the antimicrobial activity of this compound has been found. |
Materials Science and Advanced Applications
Integration in Conductive Polymers
The integration of metal complexes into conductive polymers is a strategy to create functional materials with tailored electronic and catalytic properties. Conductive polymers such as polyaniline (PANI) and polypyrrole (PPy) are known for their high electrical conductivity and electrochemical stability. mdpi.com These polymers can serve as electrode active materials, conductive additives, or binders in applications like lithium batteries. mdpi.com
While the direct integration of Rhodium(III) phosphate (B84403) into conductive polymers is not extensively documented, research has been conducted on anchoring other rhodium(I) complexes to polymers. For instance, polymer-bound rhodium complexes have been synthesized and characterized for use as hydrogenation catalysts. ru.nl Studies using ³¹P NMR spectroscopy have helped to elucidate the structure of these polymer-anchored rhodium-phosphine complexes, providing insight into their coordination chemistry. ru.nl The development of such hybrid materials suggests a potential pathway for incorporating Rhodium(III) phosphate to impart specific catalytic or electrochemical functions to a polymer matrix, although this remains an area for future investigation.
Development of Nanomaterials with Enhanced Properties
Rhodium nanoparticles (NPs) are a significant area of research due to their catalytic and plasmonic properties, which are advantageous in various technological fields. acs.orgbilkent.edu.tr The synthesis of rhodium nanomaterials with controlled size and morphology is crucial for maximizing their performance.
One method for synthesizing Rh NPs is the polyol reduction method, where a rhodium salt like Rhodium(III) chloride (RhCl₃·xH₂O) is reduced in ethylene (B1197577) glycol in the presence of a capping agent like poly(vinylpyrrolidone) (PVP). acs.org This approach can produce structures such as planar tripods of 8 nm Rh nanoparticles. acs.org These Rh NPs exhibit a calculated local surface plasmon resonance in the ultraviolet range (near 330 nm), making them promising for UV plasmonics and plasmonically enhanced photocatalysis. acs.org
Another approach involves using polymeric micelle templates to create mesoporous rhodium nanoparticles. bilkent.edu.tr This technique yields materials with high specific surface areas and accessible porous structures, which expose abundant catalytically active sites. bilkent.edu.tr Mesoporous Rh NPs have shown significantly enhanced performance in the electrocatalytic oxidation of methanol (B129727) compared to commercial rhodium catalysts and possess high thermal stability up to 400°C. bilkent.edu.tr The inherent conductivity of the metallic framework facilitates efficient electron transfer, which is beneficial for catalysis. bilkent.edu.tr
The properties of rhodium nanoparticles are often tailored for specific applications, such as photodynamic therapy, where catalase-like Rh NPs are encapsulated within mesoporous polydopamine nanoparticles to help alleviate tumor hypoxia. rsc.org
| Nanomaterial Type | Synthesis Method | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Rhodium Nanoparticle Tripods | Modified Polyol Reduction | 8 nm arm length; Local surface plasmon resonance near 330 nm | UV Plasmonics, Surface-Enhanced Raman Spectroscopy, Photocatalysis | acs.org |
| Mesoporous Rhodium Nanoparticles | Chemical reduction on polymeric micelle templates | High specific surface area; Thermally stable up to 400°C; Enhanced electrocatalytic activity | Methanol oxidation, Nitric oxide remediation | bilkent.edu.tr |
| Catalytic Rhodium Nanoparticles | Encapsulation in mesoporous polydopamine | Catalase-like activity (O₂ generation from H₂O₂) | Photodynamic therapy, Overcoming tumor hypoxia | rsc.org |
Intercalation Chemistry with Layered Materials (e.g., α-zirconium phosphate)
Intercalation chemistry involves inserting ions or molecules into the layered structure of a host material, leading to new materials with modified properties. Alpha-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) is a well-studied layered inorganic material known for its ion-exchange capabilities and high thermal and chemical stability. rsc.orgwikipedia.org
Research has demonstrated that Rhodium(III) can be successfully intercalated between the layers of α-zirconium phosphate. rsc.orgrsc.org The process typically involves using a pre-swelled intercalate of the host material. During the Rh³⁺/H⁺ exchange, several rhodium-containing phases can form, each with a different interlayer distance. rsc.org However, a pure, fully Rh-exchanged compound, α-ZrRh₀.₆₆(PO₄)₂·4H₂O, has been successfully isolated. rsc.org
The intercalation of Rhodium(III) into α-zirconium phosphate highlights a method for creating novel layered composites. These materials could have potential applications in catalysis or as ion exchangers, leveraging both the layered structure of the zirconium phosphate host and the chemical properties of the guest rhodium ions.
| Host Material | Resulting Compound | Key Findings | Reference |
|---|---|---|---|
| α-Zr(HPO₄)₂ (pre-swelled) | α-ZrRh₀.₆₆(PO₄)₂·4H₂O | Formation of a fully Rh-exchanged pure phase. Multiple phases with different interlayer distances observed during exchange. | rsc.org |
| α-Zr(HPO₄)₂(bipy)₀.₂₅·1.5H₂O | Rh(III)-diamine complex intercalated | Rh(III)-diamine complex species formed in the interlayer region. | rsc.org |
| α-Zr(HPO₄)₂(phen)₀.₅·2H₂O | Rh(III)-diamine complex intercalated | Exchange is accompanied by partial elution of the diamine. | rsc.org |
*bipy = 2,2′-bipyridyl; phen = 1,10-phenanthroline
Role in Electrochemical Synthesis
The electrochemistry of rhodium complexes is a rich field, particularly concerning their use as catalysts in various chemical transformations. The synthesis and electrochemical properties of numerous Rhodium(III) complexes have been investigated, often focusing on their ability to mediate electron transfer processes. researchgate.netrsc.orgmdpi.com
For example, Rhodium(III) complexes with terpyridine ligands have been synthesized and studied for their role as catalysts in light-driven hydrogen evolution from water. mdpi.com Cyclic voltammetry studies of these complexes reveal that the Rh(III) center can undergo a two-electron reduction to a stable Rh(I) species, which is a key intermediate in the catalytic cycle for proton reduction. mdpi.com
Environmental Remediation and Analytical Applications
Pollutant Removal from Water and Air
Current research literature does not provide specific examples or detailed studies on the use of Rhodium(III) phosphate (B84403) for the direct removal of pollutants from water and air. While rhodium-based catalysts are crucial in industrial processes and for controlling vehicle emissions, and various phosphate materials are studied for environmental cleanup, the compound Rhodium(III) phosphate itself is not prominently featured as a primary agent for widespread environmental remediation in available studies. Research has focused more on the recovery of rhodium from waste streams, which often involves phosphate-containing reagents, rather than using a pre-synthesized this compound compound for remediation. For instance, rhodium is present in airborne particulate matter and road dust, primarily due to its use in automotive catalytic converters, but its fate and transformation into phosphate compounds in the environment are not well-documented. nih.gov
Adsorption and Remediation of Heavy Metals from Wastewater
Similarly, there is a notable lack of specific research detailing the application of this compound for the adsorption and remediation of heavy metals from wastewater. The field of heavy metal remediation extensively utilizes various phosphate-based materials, which can immobilize heavy metals by forming insoluble metal phosphate precipitates. researchgate.net However, these studies typically focus on more common and lower-cost phosphate sources. The removal of rhodium itself from wastewater is a topic of interest, with studies exploring adsorbents like banana peels, which have shown high removal efficiency for the rhodium ion. researchgate.net Chemical precipitation using metal salts like alum or ferric chloride is a common method for removing phosphates from wastewater, but the intentional use of this compound as an adsorbent for other heavy metals is not a documented strategy. pca.state.mn.usssiaeration.com
Analytical Methods for Rhodium(III) Determination in Environmental Matrices
Accurate determination of rhodium concentrations in environmental samples is crucial for monitoring and control. Various highly sensitive and selective analytical methods have been developed for this purpose, often involving spectrophotometry and solvent extraction to isolate rhodium from complex matrices.
Spectrophotometric methods are widely used for the determination of trace amounts of Rhodium(III). These methods are based on the formation of a colored complex between Rhodium(III) and a specific organic reagent, which can then be extracted into an organic solvent and measured. The intensity of the color is proportional to the concentration of rhodium.
One such method involves the use of the novel analytical reagent 2, 4-dimethyl-3H-1, 5-benzodiazepine (DBA). researchgate.netacs.org In this process, Rhodium(III) reacts with DBA at a pH of 8.9 to form a red-colored compound. This complex is then extracted using n-butanol and its absorbance is measured at a wavelength of 510 nm. researchgate.netacs.org This technique is effective for rhodium concentrations in the range of 1 to 10 mg L-1. acs.org Another method employs Alizarin red, which forms a complex with Rhodium(III) at a pH of 8.5, allowing for its quantification. researchgate.net
| Reagent | Optimal pH | Solvent | Max Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Reference |
|---|---|---|---|---|---|---|
| 2, 4-dimethyl-3H-1, 5-benzodiazepine (DBA) | 8.9 | n-butanol | 510 nm | 4863 | 0.01205 | researchgate.netacs.org |
| Alizarin red / Boric acid | 8.5 | Chloroform | Not Specified | Not Specified | Not Specified | researchgate.net |
| 1, 3–bis(hydroxymethyl) benzimidazole–2-thione (BHMBT) | 1 mol L⁻¹ HCl | Methyl isobutyl ketone | 520 nm | 4.907 x 10⁴ (for Osmium) | 0.038 (for Osmium) | acs.org |
Solvent extraction, or liquid-liquid extraction, is a powerful technique for separating and pre-concentrating Rhodium(III) from aqueous solutions. This method relies on the differential solubility of a rhodium complex in two immiscible liquid phases, typically an aqueous environmental sample and an organic solvent containing an extractant.
A common approach utilizes N-n-octylaniline as the extractant in a xylene solvent. chemrxiv.org The process is performed from a sodium malonate medium at an adjusted pH of 9.0. chemrxiv.org The stoichiometry of the extracted species can be determined to understand the extraction mechanism, which is often based on anion exchange. chemscene.com Another effective extractant is 4-(4-ethoxybenzylidene amino)-5-methyl-4H-1, 2, 4-triazole-3-thiol (EBIMTT), which can be used in various solvents like chloroform, xylene, and toluene (B28343) to quantitatively extract Rhodium(III) from a sodium malonate medium. acs.org The choice of solvent is critical; for instance, n-butanol has been identified as a superior solvent compared to others for certain rhodium complexes. acs.org
| Extractant | Aqueous Medium | Optimal pH | Organic Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| N-n-octylaniline | 0.03 M Sodium malonate | 9.0 | Xylene | Quantitative extraction achieved with 0.1 M extractant. | chemrxiv.org |
| 4-(4-ethoxybenzylidene amino)-5-methyl-4H-1, 2, 4-triazole-3-thiol (EBIMTT) | 0.03 M Sodium malonate | 1.0 | Chloroform, Xylene, Toluene | Quantitative extraction; incomplete with isobutyl methyl ketone or alcohols. | acs.org |
| Alkyl aniline | Nitrate-nitrite solutions | Low acidity | Not Specified | Achieves 96–98% rhodium extraction. | google.com |
| Cyanex 923 and Cyanex 471-X | Bromide medium | Not Specified | Toluene | Effective for rhodium recovery in the presence of stannous chloride. | acs.org |
Rhodium is often found in association with other platinum group metals (PGMs) such as platinum (Pt) and palladium (Pd). Its selective separation is essential for accurate analysis and recovery. A combination of solvent extraction and precipitation methods is often employed.
For instance, in a chloride solution containing rhodium, platinum, and other metals, platinum can be selectively separated first using a solvent extraction method with 0.01 M Aliquat 336. mdpi.com After the removal of platinum, rhodium can be selectively precipitated from the remaining solution (raffinate) using ammonium (B1175870) sulfide, achieving a recovery of over 99%. mdpi.com Another approach involves the selective dissolution of metals from a mixture. Using a solution of 1 M HCl and hydrogen peroxide, 99.9% of palladium can be dissolved, followed by the dissolution of 99.9% of platinum using 5 M HCl and sodium chlorate, leaving rhodium metal behind as a solid residue. nih.govnih.gov The extractant Cyanex 923 has also been studied for the separation of platinum, palladium, and rhodium from acidic media. oulu.fi
Theoretical and Computational Chemistry of Rhodium Iii Phosphate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of materials like rhodium(III) phosphate (B84403). By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance between computational cost and accuracy.
Electronic Structure Analysis
DFT calculations are instrumental in determining the electronic structure of rhodium(III) phosphate. These calculations can reveal the arrangement of electrons in molecular orbitals, the nature of chemical bonding, and the distribution of charge within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the compound's kinetic stability and optical properties.
Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data is illustrative to demonstrate the output of DFT calculations, as specific experimental or calculated values for pure RhPO₄ are not widely available in the literature.)
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Mulliken Charge on Rh | +1.8 |
| Mulliken Charge on P | +2.5 |
| Mulliken Charge on O | -1.1 |
Prediction of Chemical Reactivity and Global Descriptors
DFT is a powerful tool for predicting the chemical reactivity of molecules through the calculation of global reactivity descriptors. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of a molecule's propensity to react.
Key global descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
By calculating these descriptors for this compound, one could predict its behavior in various chemical environments, for instance, its potential as a catalyst or its interaction with other molecules.
Illustrative Data Table: Global Reactivity Descriptors for this compound (Note: This table presents hypothetical values for illustrative purposes.)
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.35 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.85 eV |
| Chemical Softness (S) | 1/(2η) | 0.175 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | 3.32 eV |
Modeling of Reaction Mechanisms and Pathways
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly relevant in catalysis, where rhodium compounds are widely used. While specific studies on this compound are scarce, research on related rhodium phosphide (B1233454) catalysts demonstrates the formation of rhodium phosphate species during catalytic processes. core.ac.uk
For instance, DFT could be used to model the role of this compound as a catalyst in oxidation or reduction reactions. The calculations would involve modeling the adsorption of reactants onto the rhodium phosphate surface, the breaking and forming of chemical bonds, and the desorption of products. The calculated energy barriers would indicate the most favorable reaction pathway.
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) combines classical molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly" for each atomic configuration. This method allows for the simulation of the dynamic behavior of a system at finite temperatures, including vibrations, diffusion, and chemical reactions, without the need for pre-parameterized force fields.
An AIMD simulation of this compound could provide insights into:
Structural stability at different temperatures: Observing how the crystal structure behaves under thermal fluctuations.
Vibrational spectra: The power spectrum of atomic velocities from an AIMD trajectory can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.
Behavior in solution: Simulating this compound in an aqueous environment to study its solvation and potential hydrolysis reactions.
Geochemical Modeling for Environmental Behavior
Geochemical modeling aims to predict the fate and transport of chemical species in the environment. For this compound, such models would be crucial for understanding its environmental impact, particularly its solubility, mobility, and interaction with minerals and organic matter in soils and aquatic systems.
The geochemical behavior of phosphates is often controlled by adsorption-desorption processes and precipitation-dissolution reactions. mdpi.com Geochemical models for this compound would need to consider:
Aqueous speciation: The different forms of rhodium and phosphate ions that exist in water at various pH and redox conditions.
Solubility: The dissolution of solid this compound, which would influence the concentration of rhodium in natural waters.
Adsorption onto mineral surfaces: The interaction of dissolved rhodium and phosphate species with common minerals like iron oxides and clays.
Due to the general scarcity of rhodium in the Earth's crust, its geochemical behavior is not as well-studied as that of more common elements. researchgate.net However, understanding the behavior of the phosphate anion is key, as it strongly interacts with mineral surfaces and can form stable minerals with various metals. arizona.edu
Comparison with Experimental Data and Validation of Models
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated properties with experimentally determined values.
| Calculated Property | Experimental Technique for Validation |
| Crystal Structure | X-ray Diffraction (XRD) |
| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy |
| Electronic Transitions | UV-Visible Spectroscopy |
| Reaction Energetics | Calorimetry |
Good agreement between computational predictions and experimental results lends confidence to the theoretical model, allowing it to be used for predicting properties that are difficult or impossible to measure experimentally. For instance, while the existence of rhodium phosphate has been noted in the context of chemical vapor transport and catalysis, detailed experimental characterization is limited. dokumen.pubresearchgate.net Computational models, once validated with available data, can help fill these knowledge gaps.
Conclusion and Future Research Directions
Summary of Key Findings and Advancements
Research into rhodium(III) phosphate (B84403) and related systems has yielded significant progress in synthesis, characterization, and application. A key advancement has been the detailed structural and physicochemical characterization, establishing RhPO₄ as adopting the α-CrPO₄-type structure. uni-bonn.de Various synthesis methodologies, including solid-state reactions and solution combustion synthesis, have been successfully employed to produce rhodium phosphates. uni-bonn.de These compounds have been thoroughly analyzed using techniques such as powder diffraction, optical spectroscopy, and single-crystal structure refinement. uni-bonn.de
In the realm of applications, rhodium phosphate solutions are utilized in electroplating to produce bright, white, and corrosion-resistant decorative coatings for jewelry and electronics. researchgate.netmatthey.com The compound's role in catalysis, a field where rhodium compounds are paramount, is also a significant area of advancement. mdpi.com While much of the catalysis research focuses on rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands for reactions like hydroformylation, the foundational understanding of rhodium-phosphorus interactions is critical. nih.govrsc.orgresearchgate.net Recent developments in rhodium-based nanozymes, which mimic natural enzymes, further highlight the expanding applications of rhodium materials, suggesting potential future roles for phosphate-stabilized rhodium nanoparticles. nih.gov
| Area of Advancement | Key Finding or Development | Significance | Reference |
|---|---|---|---|
| Synthesis | Successful preparation via solid-state reaction and solution combustion synthesis. | Provides reliable methods for producing RhPO₄ for further study and application. | uni-bonn.de |
| Structural Characterization | Confirmation of the α-CrPO₄-type structure for RhPO₄. | Establishes a fundamental crystallographic framework for understanding the material's properties. | uni-bonn.de |
| Applications | Use in phosphate-based electrolyte solutions for decorative and functional rhodium plating. | Demonstrates a practical industrial application for rhodium phosphate compounds. | researchgate.netmatthey.com |
| Materials Science | Development of rhodium-based nanozymes with adjustable catalytic activity. | Opens new possibilities in biocatalysis and biomedical applications for rhodium materials. | nih.gov |
Identification of Remaining Challenges and Knowledge Gaps
Despite progress, significant challenges and knowledge gaps persist in the study of this compound. A primary challenge is the limited exploration of its catalytic properties as a solid-state material. While rhodium's catalytic prowess in homogeneous systems is well-documented, the specific activity of heterogeneous RhPO₄ catalysts is not well understood. mdpi.comresearchgate.net The precise mechanisms by which the phosphate group influences the electronic properties and catalytic activity of the rhodium center require more in-depth investigation.
Another knowledge gap relates to the synthesis of nanostructured this compound. While the green biosynthesis of rhodium nanoparticles has been reported, dedicated methods to control the morphology and size of RhPO₄ nanoparticles are not widely established. researchgate.net Such control is crucial for applications in catalysis and electronics, where surface area and quantum effects are paramount. Furthermore, the high cost and rarity of rhodium necessitate the development of highly efficient and recoverable catalytic systems, a challenge that has yet to be fully addressed for solid phosphate-based catalysts. researchgate.net
| Area of Challenge | Specific Knowledge Gap or Challenge | Implication for the Field |
|---|---|---|
| Heterogeneous Catalysis | Lack of detailed studies on the catalytic activity and mechanisms of solid RhPO₄. | The potential of RhPO₄ as a stable, solid-state catalyst remains largely untapped. |
| Nanomaterials Synthesis | Limited research on methods to produce controlled-morphology RhPO₄ nanoparticles. | Hinders the exploration of nanoscale properties and applications. |
| Material Properties | Incomplete understanding of the electronic and surface properties. | Limits the ability to rationally design RhPO₄-based materials for specific functions. |
| Economic Viability | The high cost of rhodium requires the development of extremely efficient and recyclable systems. | Economic factors may restrict the large-scale application of RhPO₄ without significant innovation. |
Prospective Research Avenues for this compound Systems
The identified challenges and knowledge gaps illuminate several promising directions for future research. A concerted effort is needed to explore the catalytic potential of this compound in various organic transformations. Studies focusing on its performance in reactions such as oxidation, reduction, and C-H bond functionalization could reveal novel catalytic activities. researchgate.netthieme-connect.de
A second major avenue is the development of synthetic routes to nanostructured RhPO₄. Research into methods like sol-gel, hydrothermal, or template-assisted synthesis could yield nanoparticles, nanosheets, or porous frameworks with enhanced surface areas and unique electronic properties. These nanomaterials could then be investigated as high-performance catalysts or as components in advanced sensors and electronic devices.
Furthermore, computational and theoretical studies represent a critical future direction. Using density functional theory (DFT) and other modeling techniques, researchers can gain deeper insights into the electronic structure, surface chemistry, and reaction mechanisms on RhPO₄ surfaces. researchgate.net This theoretical work can guide experimental efforts by predicting catalytic behavior and suggesting strategies for material optimization, such as doping or the creation of composite materials. Investigating RhPO₄ as a component in composite materials, for instance with conductive carbons or other metal oxides, could also lead to synergistic properties and enhanced performance in energy storage or catalysis.
Q & A
Q. 1.1. What are the established synthetic routes for preparing high-purity Rhodium(III) phosphate (RhPO₄), and how can experimental parameters be optimized?
this compound is typically synthesized via precipitation methods. A common approach involves reacting rhodium(III) chloride hydrate with a phosphate source (e.g., sodium phosphate) in acidic aqueous conditions . Key parameters include:
- pH control : Adjust to ~6–7 using sulfuric acid or sodium hydroxide to avoid hydrolysis of Rh³⁺ or phosphate .
- Temperature : Moderate heating (60–80°C) enhances crystallinity.
- Purification : Centrifugation and repeated washing with deionized water to remove chloride ions.
Characterization via XRD, XPS, and ICP-OES is critical to confirm purity and stoichiometry .
Q. 1.2. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- XRD : Determines crystallinity and phase purity; RhPO₄ typically adopts a monoclinic structure .
- XPS : Validates oxidation states (Rh³⁺: binding energy ~308–310 eV for Rh 3d₅/₂; P⁵⁺: ~133–134 eV for P 2p) .
- FTIR : Identifies phosphate vibrational modes (e.g., P–O stretching at ~1000–1100 cm⁻¹) .
- TEM/EDS : Maps elemental distribution and nanoparticle morphology (if applicable) .
Advanced Research Questions
Q. 2.1. How can this compound be integrated into catalytic systems for C–H bond functionalization, and what mechanistic insights guide its application?
Rhodium(III) complexes, including RhPO₄, are pivotal in directing C–H activation via heteroatom coordination (e.g., pyridine, amides). Key considerations:
- Directing group design : Ensures proximity to Rh³⁺, enabling five-membered metallacycle formation for regioselectivity .
- Reaction conditions : Mild temperatures (25–80°C) and weakly acidic media stabilize Rh intermediates .
- Mechanistic pathways : Combine experimental (e.g., kinetic isotope effects) and computational studies (DFT) to elucidate oxidative addition vs. concerted metalation-deprotonation pathways .
Q. 2.2. How should researchers address contradictions in reported catalytic activity data for this compound-based systems?
Discrepancies often arise from:
- Impurity effects : Trace chloride or solvent residues alter catalytic sites. Use high-purity precursors and rigorous solvent drying .
- Surface vs. bulk reactivity : Compare heterogeneous (solid RhPO₄) vs. homogeneous (dissolved Rh³⁺) systems via leaching tests .
- Operando characterization : Apply in-situ XAFS or Raman spectroscopy to monitor active species under reaction conditions .
Q. 2.3. What interdisciplinary approaches are critical for studying this compound’s environmental and materials science applications?
- Geochemical modeling : Predict phosphate mobility in environmental systems using ligand exchange constants .
- Lifecycle analysis : Track RhPO₄ stability in catalytic cycles (e.g., corrosion resistance in plating baths ).
- Toxicological screening : Follow ATSDR guidelines for hazard assessment, including ecotoxicity assays and bioaccumulation studies .
Methodological and Reproducibility Considerations
Q. 3.1. How can researchers ensure reproducibility in this compound synthesis and catalytic testing?
Q. 3.2. What strategies mitigate challenges in synthesizing this compound nanoparticles with controlled size and morphology?
- Capping agents : Use citrate or PVP to stabilize nanoparticles during precipitation .
- Microwave-assisted synthesis : Enhances uniformity via rapid nucleation .
- Post-synthetic annealing : Adjusts crystallite size (e.g., 400–600°C under inert gas) .
Emerging Research Directions
Q. 4.1. How can computational methods enhance the design of this compound-based catalysts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
